molecular formula C18H19NO4 B14258182 6-(Methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]-1H-indole CAS No. 173042-71-2

6-(Methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]-1H-indole

Cat. No.: B14258182
CAS No.: 173042-71-2
M. Wt: 313.3 g/mol
InChI Key: PNYWUYIMHNOZJG-UHFFFAOYSA-N
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Description

6-(Methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]-1H-indole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features methoxymethoxy groups attached to both the indole and phenyl rings, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the indole core and the phenyl ring with methoxymethoxy substituents.

    Coupling Reaction: The indole core is coupled with the substituted phenyl ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Methoxymethoxy Protection: The methoxymethoxy groups are introduced using methoxymethyl chloride (MOM-Cl) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The methoxymethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups like halides, amines, or hydroxyl groups.

Scientific Research Applications

6-(Methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-(Methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]-1H-indole involves its interaction with specific molecular targets and pathways. The methoxymethoxy groups can enhance the compound’s ability to interact with biological membranes and proteins, potentially leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(Methoxymethoxy)butanoic acid: Another compound with methoxymethoxy groups, but with a different core structure.

    [4-(Methoxymethoxy)phenyl]boronic acid: Contains a phenyl ring with a methoxymethoxy group, similar to the phenyl ring in the target compound.

Uniqueness

6-(Methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]-1H-indole is unique due to its indole core combined with methoxymethoxy-substituted phenyl ring. This combination can result in distinct chemical properties and biological activities compared to other similar compounds.

Properties

CAS No.

173042-71-2

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

6-(methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]-1H-indole

InChI

InChI=1S/C18H19NO4/c1-20-11-22-15-6-3-13(4-7-15)17-9-14-5-8-16(23-12-21-2)10-18(14)19-17/h3-10,19H,11-12H2,1-2H3

InChI Key

PNYWUYIMHNOZJG-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC=C(C=C1)C2=CC3=C(N2)C=C(C=C3)OCOC

Origin of Product

United States

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